7-Chloro-6-fluoro-2,3-dihydro-1H-indole
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Overview
Description
7-Chloro-6-fluoro-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For example, the reaction of 6-fluoro-2,3-dihydro-1H-indole with chlorinating agents such as thionyl chloride or phosphorus pentachloride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic substitution reactions can introduce different substituents at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxindoles, and fully saturated indole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-6-fluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2,3-dihydro-1H-indole
- 7-Fluoro-2,3-dihydro-1H-indole
- 7-Chloro-2,3-dihydro-1H-indole
Uniqueness
The presence of both chlorine and fluorine atoms in 7-Chloro-6-fluoro-2,3-dihydro-1H-indole distinguishes it from other similar compounds. This unique combination enhances its chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C8H7ClFN |
---|---|
Molecular Weight |
171.60 g/mol |
IUPAC Name |
7-chloro-6-fluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7ClFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-2,11H,3-4H2 |
InChI Key |
LKWIQDGUUAPTDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC(=C2Cl)F |
Origin of Product |
United States |
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